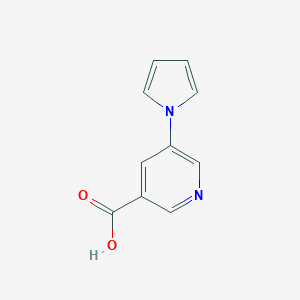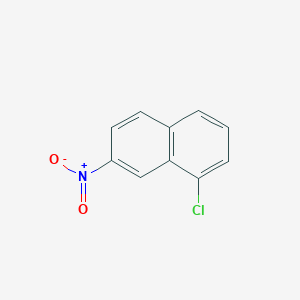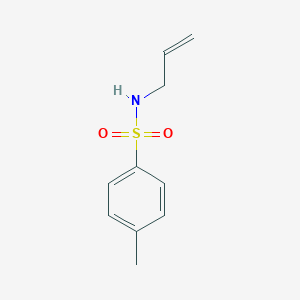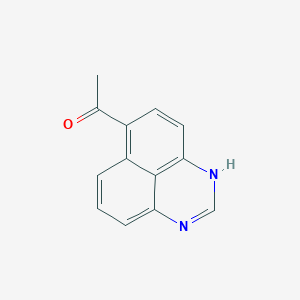
Ácido 5-(1H-pirrol-1-il)nicotínico
Descripción general
Descripción
5-(1H-pyrrol-1-yl)nicotinic acid is a heterocyclic compound with the molecular formula C10H8N2O2. It is known for its potential therapeutic and environmental applications. The compound features a pyrrole ring fused to a nicotinic acid moiety, making it a unique structure in the realm of organic chemistry.
Aplicaciones Científicas De Investigación
5-(1H-pyrrol-1-yl)nicotinic acid has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Some related compounds have been found to exhibit cytotoxic activity against certain cancer cell lines , suggesting potential targets within these cells.
Mode of Action
It’s worth noting that related compounds have been studied for their interactions with enzymes’ active sites
Result of Action
Related compounds have shown cytotoxic activity against certain cancer cell lines , indicating potential antitumor effects.
Action Environment
The action of 5-(1H-pyrrol-1-yl)nicotinic acid can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid formation of dust and aerosols . These precautions suggest that the compound’s action, efficacy, and stability could be affected by factors such as ventilation, temperature, and exposure to light.
Análisis Bioquímico
Biochemical Properties
5-(1H-pyrrol-1-yl)nicotinic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with pyrrole-containing analogs, which are biologically active scaffolds with diverse activities . These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways and cellular functions.
Cellular Effects
The effects of 5-(1H-pyrrol-1-yl)nicotinic acid on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, pyrrole-containing compounds have been shown to possess anticancer, antibacterial, and antifungal properties, which may be attributed to their ability to modulate cellular processes .
Molecular Mechanism
At the molecular level, 5-(1H-pyrrol-1-yl)nicotinic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The pyrrole ring system in this compound allows it to interact with various molecular targets, leading to alterations in biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(1H-pyrrol-1-yl)nicotinic acid can change over time. This includes its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of 5-(1H-pyrrol-1-yl)nicotinic acid vary with different dosages in animal models. Studies have shown that pyrrole-containing compounds can exhibit threshold effects, with toxic or adverse effects observed at high doses . It is essential to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing potential toxicity.
Metabolic Pathways
5-(1H-pyrrol-1-yl)nicotinic acid is involved in various metabolic pathways, interacting with enzymes and cofactors . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells and tissues.
Transport and Distribution
The transport and distribution of 5-(1H-pyrrol-1-yl)nicotinic acid within cells and tissues involve interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, which in turn can influence its biological activity and efficacy.
Subcellular Localization
The subcellular localization of 5-(1H-pyrrol-1-yl)nicotinic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its localization is important for elucidating its role in cellular processes and its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-pyrrol-1-yl)nicotinic acid can be achieved through various methods. One common approach involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . Another method includes the use of 3-pyridylamidoxime as a starting material .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5-(1H-pyrrol-1-yl)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.
Nicotinic Acid:
Pyrrolidine: A saturated analog of pyrrole with a five-membered ring containing one nitrogen atom.
Uniqueness
5-(1H-pyrrol-1-yl)nicotinic acid is unique due to its combination of a pyrrole ring and a nicotinic acid moiety. This fusion imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
5-pyrrol-1-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-5-9(7-11-6-8)12-3-1-2-4-12/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHJQDUXANKYCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CN=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365986 | |
| Record name | 5-(1H-pyrrol-1-yl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-31-6 | |
| Record name | 5-(1H-pyrrol-1-yl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine](/img/structure/B188073.png)












